molecular formula C8H11NO2 B8599438 3-Methylbut-2-en-1-yl cyanoacetate CAS No. 63389-84-4

3-Methylbut-2-en-1-yl cyanoacetate

Cat. No. B8599438
M. Wt: 153.18 g/mol
InChI Key: LZLSUHMFFPVWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04169105

Procedure details

Cyanoacetic acid (25.9 mmol), 3-methyl-2-butenyl chloride (24.9 mmol), triethylamine (25.7 mmol) and a solvent (30 ml) were placed in a 50-ml flask equipped with a magnetic stirrer and a reflux condenser. The mixture was heated until no more of the title ester was formed. The Table states the solvents, temperatures and heating times used and presents the results. In all cases, the conversion of the 3-methyl-2-butenyl chloride was higher than 85%.
Quantity
25.9 mmol
Type
reactant
Reaction Step One
Quantity
24.9 mmol
Type
reactant
Reaction Step One
Quantity
25.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH3:7][C:8]([CH3:12])=[CH:9][CH2:10]Cl.C(N(CC)CC)C>>[C:1]([CH2:3][C:4]([O:6][CH2:10][CH:9]=[C:8]([CH3:12])[CH3:7])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
25.9 mmol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
24.9 mmol
Type
reactant
Smiles
CC(=CCCl)C
Name
Quantity
25.7 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
solvent
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCCl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
heating times

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.